1-(Chloromethyl)-1H-benzotriazole
Overview
Description
Synthesis Analysis
The synthesis of 1-(Chloromethyl)-1H-benzotriazole can be achieved through various methods. One common approach involves the reaction of benzotriazole with formaldehyde and hydrogen chloride. Lewis acids, such as zinc chloride, can catalyze this process .
Physical And Chemical Properties Analysis
Scientific Research Applications
Catalytic Applications
- Palladium and Ruthenium Complexes : 1-(Chloromethyl)-1H-benzotriazole has been utilized in the synthesis of palladium and ruthenium complexes. These complexes have shown promising results in catalytic reactions such as Heck and Suzuki-Miyaura C–C coupling reactions and the catalytic oxidation of alcohols. The use of these complexes can potentially lead to advancements in organic synthesis and industrial catalysis (Das, Singh, & Singh, 2010).
Environmental Degradation and Analysis
- Phototransformation in Aquatic Environments : 1H-benzotriazole, a related compound, has been studied for its resistance to biodegradation and transformation via photolysis in aquatic environments. This research is crucial for understanding the environmental fate and degradation pathways of such compounds (Wu et al., 2021).
- Anticorrosive Properties : 1-(Chloromethyl)-1H-Benzotriazole has been synthesized and tested for its anticorrosive action on metals like mild steel in acidic mediums. This research highlights its potential in industrial applications for corrosion protection (Verma & Singh, 2020).
Biomedical Applications
- Synthesis of Antiviral Compounds : Research has been conducted on the synthesis of 1H-benzotriazole analogues, including the testing of their anti-helicase activity against viruses like Hepatitis C. Such research contributes to the development of new antiviral drugs (Bretner et al., 2005).
Analytical Chemistry
- Detection and Quantification : Methods have been developed for the determination of 1H-benzotriazoles in water samples using techniques like solid-phase extraction and mass spectrometry. This is crucial for monitoring environmental pollution and understanding the distribution of these compounds in water bodies (LeerdamvanJ et al., 2009).
Safety And Hazards
properties
IUPAC Name |
1-(chloromethyl)benzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-11-7-4-2-1-3-6(7)9-10-11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEROABGEVRIRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391501 | |
Record name | 1-(Chloromethyl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-1H-benzotriazole | |
CAS RN |
54187-96-1 | |
Record name | 1-(Chloromethyl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Chloromethyl)-1H-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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